![molecular formula C22H23NO4 B3014465 N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide CAS No. 883961-66-8](/img/structure/B3014465.png)
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide
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Overview
Description
The compound “N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and an amide group (consisting of a carbonyl group (C=O) and a nitrogen). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The chromene ring system is aromatic and planar, which may contribute to the compound’s stability. The methoxyphenyl group is also aromatic and may participate in pi-pi stacking interactions. The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. The chromene ring might undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions. The methoxy group on the phenyl ring might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the aromatic rings and the amide group could affect its polarity and hence its solubility in different solvents. The compound’s stability could be influenced by the aromaticity of the chromene and phenyl rings .Scientific Research Applications
- Researchers have explored the use of ionic organic solids as catalysts for the synthesis of organic compounds. Notably, N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide has been prepared using a Michael addition reaction with N-heterocycles. The methodology demonstrates good green metrics, making it an environmentally friendly approach .
- This compound has been studied for its neurotoxic effects. It selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson’s-like symptoms in animal models. Investigating its mechanisms of action may provide insights into Parkinson’s disease progression.
- Derivatives of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide have been explored as corrosion inhibitors. For instance, specific acrylamide derivatives, including 4-methoxyphenyl acrylate, have shown effectiveness in inhibiting copper corrosion in nitric acid solutions.
- Novel derivatives of this compound have demonstrated antioxidant activity. Specifically, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide exhibit antioxidant effects approximately 1.4 times higher than ascorbic acid .
- The aza-Michael reaction, a valuable synthetic tool, allows access to β-aminocarbonyl derivatives. This transformation, which does not require a catalyst for certain activated nucleophiles and alkenes, can be applied to the preparation of compounds like N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide .
- Triazole derivatives, including this compound, exhibit diverse biological effects due to their structural characteristics. Their ability to bind with target molecules through hydrogen bonding makes them promising candidates for drug development .
Catalysis and Organic Synthesis
Neurotoxicity and Parkinson’s Disease
Corrosion Inhibition
Antioxidant and Anticancer Properties
Synthetic Protocols and Atom-Efficient Reactions
Biological Effects and Binding Properties
Future Directions
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13(2)12-18(24)23-22-19(15-8-10-16(26-4)11-9-15)20(25)17-7-5-6-14(3)21(17)27-22/h5-11,13H,12H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHBSNJSOHOXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide |
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